Methyl 5-(4-chlorophenyl)-5-oxovalerate
CAS No.: 71354-29-5
Cat. No.: VC7485259
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71354-29-5 |
---|---|
Molecular Formula | C12H13ClO3 |
Molecular Weight | 240.68 |
IUPAC Name | methyl 5-(4-chlorophenyl)-5-oxopentanoate |
Standard InChI | InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Standard InChI Key | JZZHIHFYNGRVAL-UHFFFAOYSA-N |
SMILES | COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 5-(4-chlorophenyl)-5-oxovalerate consists of a five-carbon valeric acid chain esterified with a methyl group at the terminal carboxylate. The ketone moiety at the fifth carbon is directly bonded to a 4-chlorophenyl ring, conferring both hydrophobic and electronic properties to the molecule . The structural formula (Fig. 1) highlights the planar aromatic system and the ester-ketone functional groups, which influence its reactivity and solubility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 240.68 g/mol | |
CAS Registry Number | 71354-29-5 | |
IUPAC Name | Methyl 5-(4-chlorophenyl)-5-oxopentanoate |
Synthesis and Manufacturing Approaches
Proposed Synthetic Pathways
The synthesis of methyl 5-(4-chlorophenyl)-5-oxovalerate likely involves multi-step organic reactions:
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Friedel-Crafts Acylation: Reaction of 4-chlorobenzene with glutaric anhydride in the presence of a Lewis acid (e.g., AlCl) to form 5-(4-chlorophenyl)-5-oxovaleric acid.
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Esterification: Treatment of the resultant acid with methanol under acidic catalysis (e.g., HSO) to yield the methyl ester .
Equation 1:
Challenges in Optimization
Key challenges include minimizing side reactions such as over-acylation of the aromatic ring and ensuring regioselectivity. A study on ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate reported a 65% yield after column purification, suggesting room for improvement in catalytic systems.
Pharmacological Research and Bioactivity
Metabolic Stability
The ethyl analog ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate shows a plasma half-life of >7 hours in cynomolgus monkeys, with hydroxylated metabolites retaining bioactivity . This suggests that methyl 5-(4-chlorophenyl)-5-oxovalerate may similarly undergo hepatic oxidation, though esterase-mediated hydrolysis of the methyl group could shorten its half-life compared to ethyl derivatives.
Industrial and Research Applications
Intermediate in Organic Synthesis
Methyl 5-(4-chlorophenyl)-5-oxovalerate serves as a precursor in synthesizing complex molecules, including:
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Pharmaceutical agents: Analogous compounds are intermediates in anti-inflammatory and anticancer drug candidates.
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Agrochemicals: The chlorophenyl group enhances pesticidal activity in crop protection agents.
Table 2: Comparison with Analogous Esters
Compound | Molar Mass (g/mol) | Plasma Half-Life | Primary Use |
---|---|---|---|
Methyl 5-(4-chlorophenyl)-5-oxovalerate | 240.68 | Not reported | Synthetic intermediate |
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate | 268.73 | >7 hours | Pharmacological research |
Material Science Applications
The compound’s aromatic and ester functionalities make it a candidate for polymer modification, enhancing thermal stability in polyesters.
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolite profiling in preclinical models.
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Synthetic Methodology: Develop greener catalysts (e.g., enzymatic esterification) to improve yields.
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Structure-Activity Relationships: Explore substitutions on the phenyl ring to enhance potency against inflammatory targets .
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